molecular formula C23H19NO3 B14200926 2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione CAS No. 830927-73-6

2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione

Cat. No.: B14200926
CAS No.: 830927-73-6
M. Wt: 357.4 g/mol
InChI Key: QADLRNVMKUFPFM-UHFFFAOYSA-N
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Description

2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione typically involves multi-step reactions. One common method includes the condensation of 2-ethyl-1-phenylindole with propanoyl chloride under acidic conditions, followed by oxidation to form the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-indole-2-carboxylic acid
  • 3-phenyl-1H-indole
  • 2-phenyl-1H-indole-3-carboxaldehyde

Uniqueness

2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

CAS No.

830927-73-6

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

2-ethyl-1-phenyl-3-propanoylbenzo[f]indole-4,9-dione

InChI

InChI=1S/C23H19NO3/c1-3-17-19(18(25)4-2)20-21(24(17)14-10-6-5-7-11-14)23(27)16-13-9-8-12-15(16)22(20)26/h5-13H,3-4H2,1-2H3

InChI Key

QADLRNVMKUFPFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1C3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)C(=O)CC

Origin of Product

United States

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